3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide
Description
Historical Development of Benzisothiazolone Scaffold
The benzisothiazolone scaffold emerged from early 20th-century heterocyclic chemistry, with the first synthesis of 1,2-benzisothiazol-3(2H)-one (BIT) reported in 1923 through condensation of 2-(chlorosulfanyl)benzoyl chloride with ammonia. Industrial adoption accelerated in the 1960s when chlorinated variants like 5-chloro-1,2-benzisothiazol-3-one demonstrated enhanced biocidal activity in paints and wood preservatives. The 1980s saw diversification into medicinal applications, particularly after discovering that sulfone derivatives (e.g., 1,1-dioxido forms) improved pharmacokinetic profiles by reducing metabolic oxidation.
Recent advances focus on hybrid structures combining benzisothiazolone motifs with pharmacophores like propanamides. For instance, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide represents a third-generation derivative where sulfonation and N-aryl substitution synergistically modulate electronic and steric properties.
Significance in Medicinal Chemistry Research
Benzisothiazolones exhibit broad-spectrum bioactivity, with mechanisms ranging from thiol-mediated enzyme inhibition to DNA gyrase interference. The sulfone group in this compound enhances electrophilicity at the C3 carbonyl, facilitating covalent interactions with cysteine residues in microbial targets. Structural comparisons show that para-substituted aryl groups (e.g., p-tolyl) improve membrane penetration in Gram-negative bacteria by balancing lipophilicity and hydrogen-bonding capacity.
Table 1: Key Structural Modifications and Associated Bioactivities in Benzisothiazolone Derivatives
| Modification Site | Functional Group | Biological Impact |
|---|---|---|
| N1 Position | Methyl, Benzyl | Alters metabolic stability |
| C5 Position | Chlorine, Nitro | Enhances antimicrobial potency |
| C3 Carbonyl | Oxo vs. Thione | Modulates electrophilic reactivity |
| Sulfone Addition | 1,1-Dioxido | Reduces oxidative degradation |
| Side Chain | Propanamide derivatives | Improves target specificity |
Structural Classification and Nomenclature
The compound this compound belongs to the 1,2-benzisothiazol-3-one subclass, characterized by:
- A fused benzene-isothiazole ring system (benzo[d]isothiazole)
- A sulfone group at S1 (1,1-dioxido designation)
- A ketone at C3 (3-oxo)
- A propanamide side chain at N2, substituted with para-methylbenzene (p-tolyl)
IUPAC nomenclature follows positional numbering starting from the sulfur atom, with "dioxido" indicating sulfonation and "3-oxo" specifying the carbonyl group. The propanamide substituent derives from propionic acid, linked via an amine bond to the para-tolyl group.
Theoretical Foundations of Benzisothiazolone Chemistry
Synthesis of this compound typically involves three stages:
- Core Formation : Cyclization of 2-mercaptobenzoic acid derivatives under oxidative conditions yields the benzisothiazolone scaffold. The sulfone group is introduced via hydrogen peroxide oxidation.
- Side-Chain Attachment : Nucleophilic substitution at N2 employs 3-bromopropanamide intermediates. For example, reacting 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl bromide with N-(p-tolyl)propanamide in dimethylformamide (DMF) at 80°C achieves 72–85% yields.
- Purification : Column chromatography using ethyl acetate/hexane gradients removes unreacted para-toluidine and brominated byproducts.
Computational studies reveal that the sulfone group increases the compound’s electron-withdrawing potential (σ = +0.83), polarizing the C3 carbonyl for nucleophilic attack. Meanwhile, the p-tolyl group contributes a hydrophobic moment (π = 2.13) critical for traversing bacterial outer membranes.
Synthetic Pathway:
$$
\text{2-Mercaptobenzoic acid} \xrightarrow[\text{H}2\text{O}2]{\text{Oxidation}} \text{1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-one} \xrightarrow[\text{DMF, Na}2\text{CO}3]{\text{3-Bromopropanamide}} \text{Target Compound}
$$
Properties
IUPAC Name |
N-(4-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-6-8-13(9-7-12)18-16(20)10-11-19-17(21)14-4-2-3-5-15(14)24(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCYYDPZFCIUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide typically involves the reaction of 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide with p-toluidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds .
Scientific Research Applications
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The benzo[d]isothiazol-3(2H)-one scaffold is common among analogs, with variations in substituents influencing activity:
Anti-Inflammatory and Antioxidant Activity
- Target compound: Not directly tested, but the para-tolyl group may enhance anti-inflammatory activity by modulating IL-6/TNF-α pathways, as seen in analogs with aromatic substituents .
- Compound 3f (isopropyl ester) : Exhibited the lowest energy gap (7.57 eV) via DFT, correlating with high antioxidant activity (IC₅₀: 12.3 µM in DPPH assay) .
- Compound 2 (nitrile) : Moderate anti-inflammatory activity (40% inhibition of TNF-α at 50 µM) but superior antioxidant capacity due to electron-deficient nitrile group .
Anticancer Activity
- Ester derivatives : Compound 3f showed the highest cytotoxicity against hepatic cancer cells (IC₅₀: 8.2 µM), attributed to its isopropyl group enhancing membrane permeability .
- Amide derivatives (e.g., target compound) : Expected to exhibit comparable or superior activity due to improved binding to ATPase domains (as seen in molecular docking studies for similar amides) .
Antimicrobial Activity
- Compound 3a–g : Broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values of 8–32 µg/mL .
Molecular Docking and Computational Insights
- COX-1 Inhibition : Esters (3d, 3f) and nitriles (2) showed strong binding to COX-1 (ΔG: −8.9 to −9.2 kcal/mol), surpassing aspirin (−7.3 kcal/mol) .
Biological Activity
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide is a complex organic molecule with potential applications in medicinal chemistry. Its structure incorporates various functional groups that may contribute to its biological activity, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 501.53 g/mol. It features a benzothiazole core with dioxido and propanamide functionalities, which are often associated with diverse biological activities.
Anticancer Activity
Research has indicated that derivatives of benzothiazole and isothiazole exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is hypothesized to involve the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. Compounds that inhibit TS can induce apoptosis and halt cell cycle progression, making them valuable in cancer therapy.
- Case Study Findings : In studies involving similar compounds, IC50 values (the concentration required to inhibit cell growth by 50%) were reported as follows:
These findings suggest that the compound may possess comparable efficacy against cancer cells.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.
- Results : Some derivatives exhibited good inhibition rates, indicating potential as an antimicrobial agent. The molecular docking studies support these findings by demonstrating favorable interactions between the compound and target enzymes involved in bacterial metabolism .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how the compound behaves in biological systems:
- Absorption and Distribution : Compounds similar to this one have shown good absorption rates, typically ranging from 60% to 73%, indicating they can be effectively transported within the body .
- Toxicity and Safety : Preliminary safety assessments suggest that while the compound exhibits promising biological activity, further studies are necessary to evaluate its toxicity profiles comprehensively.
Comparative Analysis
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 501.53 g/mol |
| Anticancer IC50 (MCF-7) | ~1.1 μM |
| Antimicrobial Activity | Effective against E. coli & S. aureus |
| Absorption Rate | 60% - 73% |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide, and how do they compare in yield and purity?
- Answer : Two primary approaches are documented:
- Method A : Uses N-chloro- or N-bromosaccharin with LiOtBu in PhCl and N,N-dimethylacetamide (DMA) under transition-metal-free conditions, yielding 36–44% after flash chromatography .
- Method B : Modifies saccharin derivatives via nucleophilic substitution, achieving higher yields (up to 93%) using IR, NMR, and MS for structural validation .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Answer : Multinuclear NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS) are critical.
- ¹H NMR : Detects rotameric mixtures (e.g., δ 3.10 ppm for methyl groups in rotamers) .
- ¹³C NMR : Confirms carbonyl (δ ~172 ppm) and sulfone (δ ~55 ppm) functionalities .
- HRMS : Validates molecular ion peaks (e.g., [M+Na]+ at m/z 383.0672) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) support the analysis of this compound's bioactivity?
- Answer :
- DFT Studies : Optimize geometry and predict reactive sites (e.g., sulfone group's electrophilicity) for antioxidant or anti-inflammatory activity .
- Molecular Docking : Evaluates binding to targets like dengue NS2B-NS3 protease (Ki values <10 µM) or cancer-related kinases, correlating with experimental IC₅₀ data .
Q. What strategies address discrepancies in biological activity data across studies (e.g., antimicrobial vs. anticancer assays)?
- Answer :
- Assay Variability : MIC values for antimicrobial activity (e.g., 8 µg/mL in C. albicans ) may conflict with cytotoxicity thresholds (e.g., IC₅₀ >50 µM in HeLa cells ).
- Mitigation : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for anticancer assays) .
Q. How does the presence of rotamers affect pharmacological characterization?
- Solubility : Differing polarities alter dissolution rates in PBS or DMSO .
- Bioavailability : Dynamic interconversion may skew pharmacokinetic models.
Methodological Challenges
Q. What are the limitations of current synthetic routes for scaling up this compound?
- Answer : Key bottlenecks include:
- Purification : Flash chromatography (ethyl acetate/DCM gradients) is time-intensive for gram-scale synthesis .
- Byproducts : Saccharin derivatives form hydrolyzed byproducts under prolonged reflux; monitor via TLC .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
